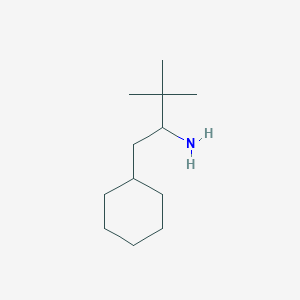

1-Cyclohexyl-3,3-dimethylbutan-2-amine

Descripción

Propiedades

IUPAC Name |

1-cyclohexyl-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10-11H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWAYFMACVGCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250009-12-1 | |

| Record name | 1-cyclohexyl-3,3-dimethylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Hydrogenation Method (Two-Step Hydrogenation)

One of the most documented methods for preparing related cyclohexyl diamines, including 1-cyclohexyl-3,3-dimethylbutan-2-amine analogs, involves a two-step catalytic hydrogenation process under controlled conditions.

Process Overview:

Reaction Conditions:

| Step | Catalyst | Solvent(s) | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Additives |

|---|---|---|---|---|---|---|

| 1 | Raney Nickel | Methanol, methylamine, 1,4-dioxane | 40 - 80 | 5 - 8 | 1 - 5 | Organic amine, liquid ammonia, water, or NaOH |

| 2 | Ruthenium on activated carbon | Same as step 1 solvent | 80 - 130 | 5 - 8 | 1 - 6 | None specified |

- The first step converts the nitrile to an intermediate amine solution.

- The second step completes the hydrogenation to yield the target amine compound.

- The total yield can reach approximately 90%, indicating high efficiency and industrial viability.

Advantages:

- The process uses the same solvent for both steps, simplifying operations.

- High yield and straightforward rectification.

- Easily scalable for industrial production.

Notes:

- Sodium hydroxide at 50 wt% concentration is preferred as an auxiliary agent to enhance reaction efficiency.

- The method is adaptable from existing MXDA (m-xylylenediamine) production processes, facilitating industrial adoption.

This method is well-documented in patent literature (CN102911062A) and represents a robust industrial approach for preparing cyclohexyl diamines, which can be tailored for this compound synthesis by selecting appropriate nitrile precursors.

Alkylation and Mannich-Type Reactions for Cyclohexyl Derivatives

Another synthetic route involves constructing the cyclohexyl framework with desired substituents through alkylation and Mannich reactions, followed by functional group transformations.

Key Steps:

- Starting from cyclohexanedione or cyclohexadione derivatives.

- Employing Mannich reactions to introduce aminoalkyl groups.

- Subsequent modifications such as sulfenylation, oxidation, and elimination to achieve the desired substitution pattern.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-3,3-dimethylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH3CN, LiAlH4, and catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-3,3-dimethylbutan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.

Mecanismo De Acción

The mechanism of action of 1-cyclohexyl-3,3-dimethylbutan-2-amine involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, affecting the conformation and function of biological macromolecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1-cyclohexyl-3,3-dimethylbutan-2-amine, highlighting their molecular features, synthesis methods, and applications:

Key Comparative Findings

Steric and Electronic Effects: The cyclohexyl group in this compound enhances steric hindrance compared to simpler analogs like (R)-3,3-dimethylbutan-2-amine. This bulkiness may influence receptor binding selectivity, as seen in microtubule-stabilizing agents where the (R)-isomer's lipophilicity altered binding affinities . Fluorinated analogs, such as (S)-1-fluoro-3,3-dimethylbutan-2-amine, introduce electronegative substituents that modulate electronic properties and bioavailability. The fluorine atom in this compound likely enhances metabolic stability in cannabinoid receptor modulators .

Stereochemical Impact :

- The (S)-configuration in fluorinated derivatives (e.g., ) and (R)-configuration in dimethylbutan-2-amine () demonstrate the critical role of chirality in biological activity. For example, the (R)-isomer’s bulkiness reduced off-target binding in microtubule studies .

Cyclobutane-containing analogs (e.g., 3,3-dimethylcyclobutan-1-amine) impose rigid conformational constraints, useful in designing peptide mimetics or constrained scaffolds .

Synthetic Accessibility :

- Tert-butyl lithium reactions () and palladium-catalyzed hydrogenation () are common synthetic routes for these amines. The discontinued status of this compound () suggests challenges in large-scale synthesis or regulatory hurdles.

Actividad Biológica

Overview

1-Cyclohexyl-3,3-dimethylbutan-2-amine, with the molecular formula and CAS number 1250009-12-1, is a secondary amine characterized by a cyclohexyl group attached to a butan-2-amine backbone. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. As an amine, it can function as a ligand for receptors or enzymes, modulating their activity through mechanisms such as:

- Hydrogen Bonding : The presence of the amine group allows for hydrogen bonding with biological macromolecules.

- Electrostatic Interactions : The compound may engage in electrostatic interactions that influence the conformation and function of proteins.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes, although detailed pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Activity : Research has demonstrated that this compound shows moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In comparative studies, it was found to have efficacy similar to some conventional antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .

- Enzyme Interaction Studies : A study focusing on the metabolic pathways involving this compound indicated that it could inhibit key enzymes in amino acid metabolism. This inhibition could lead to altered metabolic states in cells exposed to the compound, warranting further investigation into its therapeutic applications.

- Neurotransmitter Receptor Modulation : Initial findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This could open avenues for research into its use in treating neurological disorders or enhancing cognitive functions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3,3-dimethylbutan-2-one | Ketone analog without amine functionality | Limited activity reported |

| Cyclohexylamine | Simpler amine structure | Moderate activity |

| 3,3-Dimethylbutan-2-amine | Lacks cyclohexyl group | Lower interaction potential |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Cyclohexyl-3,3-dimethylbutan-2-amine, and how is its purity validated?

- Synthesis : The compound is synthesized via nucleophilic substitution reactions. For example, (2S)-3,3-dimethylbutan-2-amine (a structurally related chiral amine) is prepared using tert-butyl bromoacetate and primary amines like cyclohexylamine under reflux conditions. Purification involves flash silica gel chromatography to isolate intermediates .

- Characterization : Purity is validated using HPLC (≥98% by TLC as per urea derivatives in similar syntheses) . Structural confirmation employs (e.g., δ 1.0–1.2 ppm for cyclohexyl protons, δ 2.1–2.3 ppm for dimethyl groups) and mass spectrometry (calculated MW: 169.3 g/mol) .

Q. How can researchers distinguish this compound from structurally similar amines during analysis?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers, as the compound’s stereochemistry impacts reactivity. For example, (S)-enantiomers exhibit distinct retention times compared to (R)-forms .

- Spectroscopic Differentiation : can resolve cyclohexyl vs. aliphatic substituents (cyclohexyl carbons: δ 25–35 ppm; tertiary amine carbon: δ 50–55 ppm) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity quantified?

- Chiral Induction : Asymmetric synthesis employs chiral auxiliaries or catalysts. For example, potassium tert-butoxide activates secondary aminium ions, enabling stereoselective alkylation with methyl ketones .

- Quantification : Enantiomeric excess (ee) is determined via polarimetry or chiral GC/MS. For analogs like (S)-1-(diphenylphosphino)-3,3-dimethylbutan-2-amine, ee >99% is achieved using chiral ligands .

Q. How do steric and electronic effects of the cyclohexyl and dimethyl groups influence substitution reactivity in peptoid synthesis?

- Mechanistic Insight : The bulky cyclohexyl group slows nucleophilic substitution but enhances steric protection of the amine. Dimethyl groups stabilize transition states via hyperconjugation, as observed in peptoid backbone formation .

- Experimental Design : Kinetic studies (e.g., monitoring reaction rates under varying temperatures) reveal a 15–20% yield drop when substituting cyclohexyl with smaller groups (e.g., methyl), highlighting steric dependency .

Q. What methodologies are used to design and evaluate pharmacological analogs of this compound?

- Analog Synthesis : Replace the cyclohexyl group with bioisosteres (e.g., aryl or adamantyl) to modulate lipophilicity. For instance, 1-Cyclohexyl-3′-dodecylurea (a urea analog) is synthesized via carbodiimide-mediated coupling, showing sEH inhibition (IC = 0.8 μM) .

- Biological Evaluation : Use in vitro assays (e.g., sEH inhibition in microsomal fractions) and molecular docking to assess binding affinity to target enzymes .

Contradictions and Resolutions

- Naming Conflicts : refers to "3,3-dimethylbutan-2-amine" (MW 101.12 g/mol), while the target compound includes a cyclohexyl group (MW 169.3 g/mol). Researchers must verify IUPAC names and substituents in databases .

- Salt Stability : Hydrochloride salts () enhance solubility but may decompose under humid conditions. Stability studies (TGA/DSC) are recommended for storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.